molecular formula C8H20BrN B14675682 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide CAS No. 33326-94-2

2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide

Cat. No.: B14675682
CAS No.: 33326-94-2
M. Wt: 210.16 g/mol
InChI Key: CETKOUIKQTYLQD-UHFFFAOYSA-N
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Description

2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is an organic compound with the molecular formula C8H20NBr It is a derivative of butylamine, characterized by the presence of dimethyl and ethyl groups attached to the nitrogen atom, and a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide typically involves the alkylation of butylamine. One common method is the reaction of butylamine with ethyl bromide and dimethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where butylamine, ethyl bromide, and dimethyl sulfate are fed into the reactor along with a base. The reaction mixture is then processed to separate the desired product from by-products and unreacted starting materials. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.

    Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler amine with a similar structure but lacking the dimethyl and ethyl groups.

    N,N-Dimethylbutylamine: Similar structure but without the ethyl group.

    Ethylbutylamine: Similar structure but without the dimethyl groups.

Uniqueness

2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is unique due to the presence of both dimethyl and ethyl groups attached to the nitrogen atom, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

33326-94-2

Molecular Formula

C8H20BrN

Molecular Weight

210.16 g/mol

IUPAC Name

N-ethyl-N,2-dimethylbutan-2-amine;hydrobromide

InChI

InChI=1S/C8H19N.BrH/c1-6-8(3,4)9(5)7-2;/h6-7H2,1-5H3;1H

InChI Key

CETKOUIKQTYLQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N(C)CC.Br

Origin of Product

United States

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